DL-beta-Phenylalanine (CAS 614-19-7), also known as 3-amino-3-phenylpropanoic acid, is a racemic beta-amino acid characterized by a phenyl ring attached to its beta-carbon. As a white crystalline solid with a decomposition melting point of approximately 222 °C, it is highly soluble in aqueous environments . In industrial and laboratory procurement, this racemate is primarily sourced as a cost-effective bulk building block for synthesizing enantiopure beta-amino acids, protease-resistant peptidomimetics, and structurally constrained foldamers, offering a scalable and economical alternative to purchasing expensive pre-resolved enantiomers [1].
Generic substitution of DL-beta-phenylalanine with standard L-alpha-phenylalanine fails in pharmaceutical applications because alpha-peptides are rapidly degraded by endogenous proteases, whereas the beta-carbon linkage in beta-phenylalanine confers near-complete proteolytic stability [1]. Furthermore, substituting it with unsubstituted beta-alanine fails in foldamer design, as beta-alanine lacks the steric bulk of the phenyl group required to restrict backbone torsion angles and enforce stable helical structures [2]. Finally, while direct procurement of enantiopure (R)- or (S)-beta-phenylalanine is chemically viable, it is economically prohibitive at scale; industrial workflows specifically select the DL-racemate to perform highly efficient in-house enzymatic resolutions [3].
Alpha-amino acid geometry lacks GABA antagonist activity; may not support vagal discharge endpoint studies.
Absent aromatic group prevents transaminase recognition; cannot replace DL-beta-Phenylalanine in chiral resolution workflows.
Differences in thermal stability and fluorescence signature may complicate analytical method transfer and quality control.
Direct procurement of enantiopure beta-phenylalanine is often cost-prohibitive for large-scale synthesis. However, racemic DL-beta-phenylalanine serves as a highly efficient substrate for enzymatic resolution. Biocatalytic studies demonstrate that using Penicillin G acylase (PGA) from Escherichia coli on N-phenylacetylated DL-beta-phenylalanine achieves an enantioselectivity (E-value) of >90 [1]. This allows for the scalable, high-yield recovery of enantiomerically pure (S)- and (R)-beta-phenylalanine from the cheaper racemic starting material.
| Evidence Dimension | Enantioselectivity (E-value) in enzymatic resolution |
| Target Compound Data | DL-beta-phenylalanine (racemic precursor) yields >90 E-value |
| Comparator Or Baseline | Direct purchase of pre-resolved enantiomers |
| Quantified Difference | Enables >90 E-value resolution in-house, bypassing the high cost of enantiopure raw materials |
| Conditions | Penicillin G acylase (PGA) biocatalysis on N-protected racemate |
Procuring the racemate allows manufacturers to drastically lower raw material costs while achieving high enantiomeric excess through established biocatalytic workflows.
A primary driver for selecting beta-phenylalanine over standard alpha-phenylalanine is its profound impact on peptide half-life. When incorporated into peptide sequences, beta-phenylalanine confers near-complete resistance to major proteolytic enzymes. While standard alpha-peptides are rapidly cleaved in biological matrices, beta-peptides utilizing this building block exhibit extended biological half-lives, often exceeding 20 hours in complex environments like rat brain membranes [1].
| Evidence Dimension | Proteolytic half-life (t1/2) |
| Target Compound Data | >20 hours half-life |
| Comparator Or Baseline | Alpha-phenylalanine incorporated peptides (cleaved in minutes to hours) |
| Quantified Difference | Extension of biological half-life from minutes/hours to >20 hours |
| Conditions | In vivo or biological matrix protease exposure (e.g., rat brain membrane) |
This extreme stability is mandatory for developing peptide-based therapeutics that require systemic administration without rapid clearance.
Compared to unsubstituted beta-alanine, the addition of the phenyl ring on the beta-carbon of DL-beta-phenylalanine restricts backbone torsion angles. This steric constraint is critical for the reliable self-assembly of beta-peptides into stable secondary structures, such as 14-helices [1]. Unsubstituted beta-alanine lacks the steric bulk to enforce these rigid conformations, making beta-phenylalanine a superior building block for designing foldamers that mimic protein-protein interaction interfaces.
| Evidence Dimension | Backbone conformational rigidity |
| Target Compound Data | Enforces stable 14-helix formation |
| Comparator Or Baseline | Beta-alanine (highly flexible/unstructured backbone) |
| Quantified Difference | Provides specific steric bulk to lock torsion angles into 14-helical structures |
| Conditions | Solid-phase peptide synthesis and folding assays |
Buyers designing foldamers or constrained macrocycles must select beta-phenylalanine over beta-alanine to ensure predictable, stable 3D architectures.
Procuring the DL-racemate is the optimal strategy for scaling up the synthesis of enantiopure (R)- or (S)-beta-phenylalanine via Penicillin G acylase or lipase-mediated kinetic resolution [1].
DL-beta-phenylalanine is the required building block when replacing alpha-amino acids in peptide drug candidates to extend biological half-life (>20 hours) and prevent rapid enzymatic cleavage [2].
The steric bulk of the beta-phenyl group is utilized to enforce stable 14-helical secondary structures in synthetic polymers, a structural rigidity unattainable with simple beta-alanine [3].
Flammable